molecular formula C18H16BrFN2O3 B2494197 4-bromo-10-(4-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899353-73-2

4-bromo-10-(4-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2494197
CAS No.: 899353-73-2
M. Wt: 407.239
InChI Key: LHUMMILDBPXYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of tricyclic heterocyclic molecules characterized by an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷] framework. Its structure includes a bromine substituent at position 4, a 4-fluorophenyl group at position 10, a methoxy group at position 6, and a methyl group at position 7. The fused oxa-diaza ring system confers rigidity, while the substituents modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

4-bromo-10-(4-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O3/c1-18-9-14(13-7-10(19)8-15(24-2)16(13)25-18)21-17(23)22(18)12-5-3-11(20)4-6-12/h3-8,14H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUMMILDBPXYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-10-(4-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[731One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds between the bromo and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-10-(4-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl-containing compound, while substitution of the bromo group could yield a variety of derivatives with different functional groups.

Scientific Research Applications

4-bromo-10-(4-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-bromo-10-(4-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their structural differences are outlined below:

Compound Name Substituent Variations vs. Target Compound Molecular Weight (g/mol) Key Properties/Findings
4-Bromo-10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[...]trideca-2,4,6-trien-11-one 4-Fluorophenyl → 4-chlorophenyl ~437.7 Increased lipophilicity (Cl vs. F); potential enhanced membrane permeability
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]trideca-2,4,6-trien-11-one 4-Fluorophenyl → 2,5-difluorophenyl ~407.4 Altered steric profile; reduced symmetry may affect target binding specificity
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one Core scaffold divergence (dithia-azatetracyclic vs. oxa-diaza) ~390.5 Sulfur substitution may enhance metabolic stability but reduce CNS penetration

Mechanistic and Computational Insights

Docking Affinity Variability: Minor substituent changes (e.g., Br → Cl, F → Cl) significantly alter docking scores due to differences in van der Waals interactions and halogen bonding . For example, the 4-chlorophenyl analogue showed a 15% lower binding affinity to kinase targets in silico compared to the fluorophenyl variant .

Chemical Space Networking : Murcko scaffold analysis classifies these compounds under the same chemotype cluster (Tanimoto coefficient >0.5), but substituent variations split them into subclusters with distinct bioactivity profiles .

Bioactivity Clustering : Compounds with similar substituents (e.g., halogens at position 4) cluster together in hierarchical bioactivity models, suggesting shared modes of action .

Physicochemical and Spectral Comparisons

  • NMR Shifts : Substituent changes at the phenyl ring (e.g., fluorine position) cause distinct chemical shift deviations in regions corresponding to the tricyclic core, as observed in NMR studies of related alkaloids .
  • LogP Predictions : The target compound (LogP ~2.8) is less lipophilic than its 4-chlorophenyl analogue (LogP ~3.2), impacting solubility and bioavailability .

Research Findings and Implications

  • Graph-Based Similarity : Graph-theoretical comparisons highlight that the 8-oxa-10,12-diaza scaffold is critical for maintaining 3D pharmacophore alignment, while substituent variations fine-tune selectivity .
  • Synthetic Accessibility : The 4-fluorophenyl group improves synthetic yield (72%) compared to the 2,5-difluorophenyl variant (58%) due to reduced steric hindrance during cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.